molecular formula C12H14O4 B14361514 Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate CAS No. 92119-04-5

Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate

Katalognummer: B14361514
CAS-Nummer: 92119-04-5
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: MGYLOFAWLACZEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methoxyphenyl group attached to an oxirane ring, with a methyl ester functional group. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the epoxidation of an appropriate alkene precursor. For instance, the reaction of 4-methoxyphenylacetone with a peracid, such as m-chloroperbenzoic acid, can yield the desired oxirane compound. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the epoxidation process. Additionally, the purification of the product can be achieved through techniques like recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(4-methoxyphenyl)-2-oxirane-2-carboxylate: Similar structure but lacks the methyl group on the oxirane ring.

    Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxamide: Similar structure but has an amide group instead of an ester group.

    Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.

Eigenschaften

CAS-Nummer

92119-04-5

Molekularformel

C12H14O4

Molekulargewicht

222.24 g/mol

IUPAC-Name

methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate

InChI

InChI=1S/C12H14O4/c1-12(11(13)15-3)10(16-12)8-4-6-9(14-2)7-5-8/h4-7,10H,1-3H3

InChI-Schlüssel

MGYLOFAWLACZEE-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(O1)C2=CC=C(C=C2)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.